[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFREPVLJDRBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586196 | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-59-9 | |
| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Pyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrrolidin-1-ylmethyl Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is undeniably one such "privileged scaffold."[1][2] Its prevalence in over 37 FDA-approved drugs underscores its significance.[2] The unique characteristics of the pyrrolidine core—its non-planar, three-dimensional structure due to sp³ hybridization, the presence of stereogenic centers influencing molecular conformation, and a basic nitrogen atom that serves as a prime handle for chemical modification—make it an exceptionally versatile template for drug design.[2][3][4]
This guide delves into the nuanced world of the pyrrolidin-1-ylmethyl scaffold and its derivatives. We will move beyond a mere catalog of compounds to explore the intricate structure-activity relationships (SAR) that govern their biological effects. By understanding the causality behind why specific structural modifications enhance potency, modulate selectivity, or alter pharmacokinetic profiles, we can accelerate the rational design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals dedicated to leveraging this potent scaffold to address unmet medical needs in oncology, neuroscience, and infectious diseases.
Section 1: Anticonvulsant Activity - Fine-Tuning the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione (succinimide) substructure is a well-established pharmacophore for anticonvulsant activity. SAR studies in this area are mature, providing clear vectors for optimization. The primary screening models, the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures, are crucial for characterizing the activity spectrum.[5][6]
The Critical Role of C3-Position Substitution
The substitution at the C3 position of the pyrrolidine-2,5-dione ring is a major determinant of anticonvulsant potency and the mechanism of action.[3]
-
Bulky, Lipophilic Groups: The introduction of bulky, lipophilic groups such as benzhydryl or isopropyl at the C3 position generally correlates with strong protection in the scPTZ test.[3] This suggests a potential interaction with calcium channels, a mechanism shared by drugs like ethosuximide.
-
Smaller Alkyl Groups: Conversely, smaller substituents like a methyl group, or an unsubstituted C3 position, tend to confer greater activity in the MES test.[3] This points towards a mechanism involving the blockade of voltage-gated sodium channels, similar to phenytoin.[3][7]
N1-Position: The Gateway to Pharmacokinetic and Spectrum Modulation
The nitrogen at the 1-position is the key attachment point for the "methyl" component of the scaffold, which is almost invariably extended to a larger functional group in modern analogs. This position is pivotal for modulating the drug's spectrum of activity and its pharmacokinetic properties.
-
Acetamide Linker: Replacing a simple methylene linker with an acetamide moiety has been shown to broaden the anticonvulsant activity, conferring protection in both MES and scPTZ tests.[3] This modification likely introduces an additional hydrogen bonding capability, potentially allowing for interactions with multiple biological targets or improving physicochemical properties.
-
Arylpiperazine Fragments: The incorporation of an arylpiperazine fragment is a common strategy. The substitution pattern on the terminal phenyl ring is critical:
The following diagram illustrates the key SAR takeaways for anticonvulsant pyrrolidine-2,5-diones.
Quantitative SAR Data
The following table summarizes the efficacy of representative compounds, demonstrating the principles discussed.
| Compound ID | C3-Substituent | N1-Substituent Fragment | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 9 | 3-Ethyl-3-methyl | 4-Chlorophenylacetamide | > 300 | 40.34 | [6] |
| 10 | 3-Ethyl-3-methyl | 2,4-Dichlorophenylacetamide | 32.08 | 179.7 | [6] |
| 62b | 3-Thiophenyl | Morpholinopropyl | 62.14 | > 300 | [3] |
| 59j | 3-Methyl | 3,4-Dichlorophenylpiperazine | 88.2 | 65.7 | [3] |
| 14 | 3-Phenyl | 3-CF₃-phenylacetamide | 49.6 | 67.4 | [8] |
Section 2: Anticancer Activity - A Scaffold for Targeted and Broad-Spectrum Agents
The pyrrolidine framework is increasingly recognized for its potential in oncology, forming the basis of compounds with diverse mechanisms of action, from inhibiting specific anti-apoptotic proteins to broad cytotoxic effects.[1][9] A significant advantage is that these molecules can be designed to have lower side effects compared to traditional chemotherapeutics.[9]
Targeting Anti-Apoptotic Proteins: Mcl-1 Inhibition
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is a key survival mechanism for many cancers. Pyrrolidine derivatives have been successfully developed as potent Mcl-1 inhibitors.[10] SAR studies on a series of these inhibitors revealed that:
-
A central pyrrolidine core serves as a scaffold to correctly orient pharmacophoric groups into the Mcl-1 binding pocket.
-
Specific substitutions are critical for high-affinity binding. For example, in one series, a compound designated 21 achieved a Kᵢ of 0.53 µM, comparable to the positive control, gossypol.[10] This potency was linked to specific aryl groups attached to the core, which form key interactions within the protein's binding groove.
General Cytotoxicity and Anti-Proliferative Effects
Pyrrolidine derivatives, when hybridized with other pharmacologically active moieties, exhibit potent anti-proliferative activity against various cancer cell lines.
-
Thiazole Hybrids: Pyrrolidine-thiazole derivatives have shown promising antibacterial and cytotoxic effects. A compound bearing a 4-fluorophenyl substituent on the thiazole ring displayed significant activity.[1]
-
Thiosemicarbazone-Copper(II) Complexes: Incorporating two pyrrolidine rings into a thiosemicarbazone ligand, which is then complexed with copper(II), resulted in compounds with anticancer potency significantly greater than the standard drug cisplatin against the SW480 colon cancer cell line.[1]
-
3,4,5-Trimethoxyphenyl Moiety: Derivatives bearing this moiety, a known feature of microtubule-targeting agents like combretastatin, have been synthesized and shown to possess in vitro anticancer activity.[11]
The diagram below illustrates the general strategy of using the pyrrolidine ring as a central scaffold for building anticancer agents.
Quantitative Anticancer Data
| Compound Class | Key Feature | Cell Line | Activity Metric | Value | Reference |
| Mcl-1 Inhibitor | Pyrrolidine core | (Biochemical) | Kᵢ | 0.53 µM | [10] |
| Cu(II) Complex | Two pyrrolidine rings | SW480 (Colon) | IC₅₀ | 0.99 µM | [1] |
| Dihydropyrrolo-pyrazine | 3-NO₂ Phenyl | Panc-1 (Pancreatic) | IC₅₀ | 12.54 µM | [12] |
Section 3: Neuroprotective and Other CNS Activities
Beyond epilepsy, the pyrrolidin-1-ylmethyl scaffold is integral to agents designed for treating ischemic stroke and neurodegenerative disorders like Alzheimer's disease.
Sodium Channel Blockade for Ischemic Stroke
A novel series of pyrrolidine derivatives were synthesized and identified as potent sodium (Na⁺) channel blockers.[13] The key to their success was a SAR campaign that optimized potency while minimizing off-target effects, particularly inhibition of the hERG potassium channel, which is a major cardiotoxicity liability. The lead compound, 5e , emerged from these studies with potent Na⁺ channel blocking activity, low hERG inhibition, and significant neuroprotective effects in a rat model of stroke.[13]
Tackling Alzheimer's Disease
The scaffold has been used to design agents for Alzheimer's disease based on the structure of the approved drug donepezil.[14] By replacing the indanone moiety of donepezil with an N-benzylated pyrrolidin-2-one ring, researchers created new compounds that retained key interactions. These derivatives showed excellent anti-Alzheimer's profiles in both behavioral and biochemical assays, demonstrating potent acetylcholinesterase (AChE) inhibition.[14][15]
Section 4: Experimental Protocols - A Practical Guide
To ensure the principles discussed herein are actionable, this section provides standardized protocols for the synthesis and evaluation of these compounds.
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This method is a classic and highly effective way to construct substituted pyrrolidine rings.[3][16] The following is a representative protocol for synthesizing a dispiropyrrolidine derivative with potential antibacterial activity.
Objective: To synthesize a novel dispiropyrrolidine via 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.
Materials:
-
Isatin
-
Sarcosine (N-methylglycine)
-
3-Benzylidene-1-methyl-pyrrolidine-2,5-dione (dipolarophile)
-
Methanol (reagent grade)
-
Reflux condenser and heating mantle
-
Round bottom flask (100 mL)
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round bottom flask, dissolve isatin (1 mmol) and sarcosine (1 mmol) in 30 mL of methanol.
-
Ylide Generation: Add the dipolarophile, 3-benzylidene-1-methyl-pyrrolidine-2,5-dione (1 mmol), to the solution.
-
Cycloaddition Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The azomethine ylide is generated in situ from the condensation of isatin and sarcosine, and immediately trapped by the dipolarophile.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold methanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dispiropyrrolidine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol: Biological Evaluation via Maximal Electroshock (MES) Test
This protocol outlines the MES test in mice, a primary screening tool for identifying anticonvulsant agents effective against generalized tonic-clonic seizures.[5][6]
Objective: To assess the anticonvulsant activity of a test compound.
Materials:
-
Male albino mice (20-25 g)
-
Test compound, dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin, 25 mg/kg)
-
Vehicle control
-
Electroshock apparatus with corneal electrodes
-
Saline solution (0.9%)
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 48 hours before the experiment. Ensure free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Dosing: Divide mice into groups (n=4-8 per group). Administer the test compound intraperitoneally (i.p.) at a screening dose (e.g., 100 mg/kg). Administer the positive control and vehicle control to their respective groups.
-
Pretreatment Time: Allow for a pretreatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the mouse.
-
Electroshock Application: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind-limb extension seizure. The seizure is characterized by the extension of the hind limbs to a full 180° angle with the plane of the body.
-
Endpoint: The endpoint is protection from the seizure. A mouse is considered "protected" if it does not exhibit the tonic hind-limb extension.
-
Data Analysis: Calculate the percentage of animals protected in each group. For dose-response analysis, test multiple doses to calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.
The following workflow diagram visualizes the process of a typical SAR study.
References
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Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
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Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]
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Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(5), 331-344. [Link]
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Karthikeyan, K., Sivakumar, P. M., Doble, M., & Perumal, P. T. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European Journal of Medicinal Chemistry, 45(8), 3446-3452. [Link]
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Kaminski, K., et al. (2019). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 24(18), 3244. [Link]
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Obniska, J., et al. (2016). Synthesis, and Anticonvulsant Activity of New Amides Derived From 3-methyl- Or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acids. Bioorganic & Medicinal Chemistry, 24(10), 2261-2271. [Link]
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Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). OUCI. [Link]
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Fang, H., et al. (2016). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(1), 115-124. [Link]
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Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(23), 5739. [Link]
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Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248434. [Link]
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Singh, A., & Parle, A. (2014). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. [Link]
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Gevorgyan, A. R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5345. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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Ramezani, M., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 8(49), 47012-47027. [Link]
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Ghorab, M. M., et al. (2018). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 23(11), 2995. [Link]
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Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
-
Kumar, V., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. [Link]
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The Ascendant Role of Benzyl Alcohol Derivatives in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the burgeoning field of novel benzyl alcohol derivatives, offering a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Moving beyond foundational concepts, this document synthesizes current research to illuminate the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these versatile compounds. Through a detailed examination of their mechanisms of action and the provision of robust experimental protocols, this guide aims to empower the scientific community to unlock the full therapeutic potential of the benzyl alcohol scaffold.
The Benzyl Alcohol Motif: A Privileged Scaffold in Drug Design
The benzyl alcohol core, a seemingly simple aromatic alcohol, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features—a hydroxyl group capable of hydrogen bonding and a phenyl ring amenable to a wide array of substitutions—provide a versatile platform for the design of targeted therapeutics. This adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of derivatives with potent and selective activities across a spectrum of diseases.
Synthetic Strategies for Novel Benzyl Alcohol Derivatives
The generation of diverse libraries of benzyl alcohol derivatives is paramount for comprehensive SAR studies. A variety of synthetic methodologies are employed, ranging from classical approaches to modern catalytic systems.
Reduction of Benzaldehydes and Benzoic Acids
A primary and straightforward route to benzyl alcohols involves the reduction of the corresponding benzaldehydes or benzoic acids.
-
Sodium Borohydride (NaBH₄) Reduction: This is a widely used, mild, and selective method for the reduction of aldehydes to primary alcohols.[1] The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A more potent reducing agent, LiAlH₄ can reduce both aldehydes and carboxylic acids to alcohols. Due to its high reactivity, it is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Grignard and Organolithium Reactions
The reaction of Grignard reagents (R-MgX) or organolithium reagents (R-Li) with benzaldehyde provides a versatile method for the synthesis of secondary benzyl alcohol derivatives. This approach allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the benzylic carbon.
Modern Catalytic Approaches
Recent advancements have focused on more efficient and selective methods for the synthesis of benzyl alcohol derivatives.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling of arylboronic acids with bromobenzyl alcohols or protected analogues offers a powerful tool for constructing complex biaryl-containing benzyl alcohol derivatives.[2]
-
C-H Functionalization: Direct oxidation of benzylic C-H bonds to the corresponding alcohol is an atom-economical and increasingly explored strategy.[3]
Below is a generalized workflow for the synthesis and purification of a substituted benzyl alcohol derivative.
Caption: General workflow for the synthesis of a benzyl alcohol derivative.
Therapeutic Applications and Mechanistic Insights
Novel benzyl alcohol derivatives have demonstrated significant potential in a variety of therapeutic areas.
Antimicrobial Agents
Benzyl alcohol itself possesses antibacterial and antifungal properties and is used as a preservative in many pharmaceutical formulations.[4] Derivatives of benzyl alcohol have been synthesized and shown to exhibit marked effects against both Gram-positive and Gram-negative bacteria.[5]
Mechanism of Action: The antimicrobial action of benzyl alcohol and its derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[6][7] Some derivatives have been shown to inhibit specific enzymes essential for bacterial survival, such as glucosamine-6-phosphate synthase.[1]
Anticancer Agents
A growing body of evidence supports the potential of benzyl alcohol derivatives as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines, including those of the breast, prostate, and colon.
One notable example is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), which has been shown to suppress the proliferation of human glioblastoma cells.[8] Another compound, 4-hydroxybenzyl alcohol (HBA), has been found to inhibit tumor angiogenesis and growth.[9]
Mechanism of Action: The anticancer mechanisms of benzyl alcohol derivatives are multifaceted and appear to be cell-type and compound-specific. DHMBA has been shown to decrease the levels of key proteins in cell growth pathways such as PI3-kinase, Akt, and mTOR, while increasing the levels of tumor suppressors like p53.[8] HBA has been demonstrated to induce apoptosis, as evidenced by an increased expression of cleaved caspase-3, and to decrease the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[9]
The following diagram illustrates a simplified signaling pathway implicated in the anticancer activity of some benzyl alcohol derivatives.
Caption: Anticancer signaling pathway modulated by benzyl alcohol derivatives.
Neuroprotective Agents
Certain benzyl alcohol derivatives have shown promise in the realm of neuroprotection, particularly in the context of cerebral ischemia. For instance, 4-hydroxybenzyl alcohol (4-HBA) has been demonstrated to protect neurons against ischemic injury.[10]
Mechanism of Action: The neuroprotective effects of 4-HBA are linked to the upregulation of antioxidant proteins.[10] It has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[10] Furthermore, some derivatives are believed to exert their neuroprotective effects by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[11] 4-Methoxy benzyl alcohol has been shown to promote angiogenesis and neurological deficit recovery after cerebral ischemia-reperfusion injury.[12][13]
Anti-inflammatory Agents
The anti-inflammatory potential of benzyl alcohol derivatives is another area of active investigation. Derivatives isolated from the mushroom Hericium erinaceum have been found to attenuate the inflammatory response stimulated by lipopolysaccharides (LPS).[14] Additionally, 4-hydroxybenzyl alcohol (HBA) has demonstrated anti-inflammatory activity in various in vivo models.[15][16]
Mechanism of Action: The anti-inflammatory effects of these derivatives are often mediated through the modulation of key inflammatory signaling pathways. For example, certain derivatives have been shown to inhibit the activation of NF-κB and AP-1, transcription factors that regulate the expression of pro-inflammatory genes.[14] HBA has been found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[15][16]
Antiviral Agents
Preliminary studies have suggested that benzyl alcohol and its derivatives may possess antiviral activity. For instance, benzyl alcohol has been shown to have a virucidal effect against rhinoviruses and influenza viruses.[17] Further research is needed to fully elucidate the antiviral potential and mechanism of action of novel derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. SAR studies on benzyl alcohol derivatives aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective analogues.[18][19]
A hypothetical SAR study on a series of benzyl alcohol derivatives might reveal the following trends:
| Derivative | R1 | R2 | R3 | R4 | IC50 (µM) |
| 1 | H | H | H | H | >100 |
| 2 | OCH3 | H | H | H | 50.2 |
| 3 | H | OCH3 | H | H | 75.8 |
| 4 | H | H | OCH3 | H | 25.1 |
| 5 | Cl | H | H | H | 15.6 |
| 6 | H | H | Cl | H | 30.4 |
| 7 | H | H | NO2 | H | 8.9 |
| 8 | H | H | H | OH | 42.3 |
Analysis of Hypothetical SAR Data:
-
Effect of Substituent Position: The data suggests that substitution at the para position (R4) is more favorable for activity than at the ortho (R2) or meta (R3) positions.
-
Effect of Electronic Nature: Electron-withdrawing groups (e.g., Cl, NO₂) appear to enhance activity compared to electron-donating groups (e.g., OCH₃). The nitro group at the para position (derivative 7) shows the highest potency.
-
Role of the Hydroxyl Group: The presence of the benzylic hydroxyl group is crucial for activity, as its removal or modification often leads to a significant decrease in potency.
These insights are invaluable for guiding the next steps in the drug discovery process, enabling the rational design of new derivatives with improved therapeutic profiles.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Synthesis of a Substituted Benzyl Alcohol: 4-Nitrobenzyl Alcohol
Materials:
-
4-Nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 4-nitrobenzaldehyde (1.0 g, 6.6 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.25 g, 6.6 mmol) to the solution in small portions over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-nitrobenzyl alcohol.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test benzyl alcohol derivatives in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antibacterial Screening: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.[23][24][25][26][27][28]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly spread the bacterial suspension over the entire surface of a nutrient agar plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
In Vivo Antitumor Efficacy Studies in a Murine Model
In vivo studies are crucial for evaluating the therapeutic potential of promising drug candidates in a living organism.[29][30][31][32][33]
General Considerations:
-
Animal Model: Nude mice are commonly used for xenograft models where human cancer cells are implanted.
-
Tumor Implantation: Cancer cells are typically injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor size is measured regularly using calipers, and the body weight and general health of the animals are monitored.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a certain size, and the tumors are then excised and weighed.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
The benzyl alcohol scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects. The continued exploration of this chemical space, guided by systematic SAR studies and a deeper understanding of the underlying mechanisms of action, holds great promise for the development of next-generation therapeutics.
Future research should focus on:
-
The development of more efficient and stereoselective synthetic methods.
-
The use of computational modeling and artificial intelligence to predict the activity and toxicity of novel derivatives.
-
The investigation of combination therapies to enhance efficacy and overcome drug resistance.
-
The exploration of novel drug delivery systems to improve the pharmacokinetic profiles of promising candidates.
By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the scientific community can continue to unlock the therapeutic potential of novel benzyl alcohol derivatives for the benefit of human health.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Protocols.io. (2023, September 29). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Lee, J. S., et al. (2014). Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity. Immunopharmacology and Immunotoxicology, 36(5), 349-354. [Link]
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Horton, T. MTT Cell Assay Protocol. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]
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Sulaiman, M., et al. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]
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Sapkota, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad282. [Link]
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MicroBiotics. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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ResearchGate. (PDF) Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. Retrieved from [Link]
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Zhang, C., et al. (2025). Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis. International Journal of Molecular Sciences, 26(1), 123. [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
- Sebastian, R., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 337-343.
- Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 29(12), 4995-5006.
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ResearchGate. Antibacterial activity of benzyl alcohol derivatives a. Retrieved from [Link]
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Semantic Scholar. SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]
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Dony, J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology, 141(4), 499-507. [Link]
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Li, W., et al. (2013). 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression. Neurochemical Research, 38(8), 1699-1706. [Link]
-
ResearchGate. Agar well-diffusion antimicrobial assay. Retrieved from [Link]
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Teicher, B. A. (2006). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 98(16), 1105-1109. [Link]
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Kim, H. J., et al. (2007). Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. Archives of Pharmacal Research, 30(10), 1269-1274. [Link]
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Oxford Academic. (2007). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 60(1), 1-2. [Link]
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Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
ResearchGate. (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]
-
Lee, J. H., et al. (2008). Benzyl alcohol inhibits N-methyl-D-aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons. Journal of Biomedical Science, 15(6), 767-770. [Link]
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Wang, Y., et al. (2021). Angiogenesis effects of 4-methoxy benzyl alcohol on cerebral ischemia-reperfusion injury via regulation of VEGF-Ang/Tie2 balance. Journal of Stroke and Cerebrovascular Diseases, 30(9), 105995. [Link]
-
Yamamoto, M., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Chemico-Biological Interactions, 406, 111345. [Link]
- Kazantsev, F. V., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(12), 2346-2352.
-
Laschke, M. W., et al. (2013). 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth. Life Sciences, 93(2-3), 85-92. [Link]
-
Kim, Y. H., et al. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Biomacromolecules, 11(8), 2098-2104. [Link]
- Miranda, R., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan.
-
Sun, J., et al. (2019). Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. Neuroscience Letters, 708, 134346. [Link]
-
YouTube. (2023, March 31). Sustainable and Green Convergent Electro-Organic Synthesis of Substituted Benzyl Alcohol Derivatives. Retrieved from [Link]
-
Richard, A. M., & Gannett, P. M. (1999). Toxicology of benzyl alcohols: a QSAR analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 441(2), 197-205. [Link]
-
Chen, Y. L., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(42), 24205-24225. [Link]
-
ResearchGate. Chemical structures of the benzyl alcohol derivatives under study. Retrieved from [Link]
-
ResearchGate. Benzyl alcohol. Retrieved from [Link]
-
Joshi, S. B., et al. (2014). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. Protein Science, 23(8), 1047-1058. [Link]
-
Khan, I., et al. (2020). Benzothiazoles as potential antiviral agents. Future Medicinal Chemistry, 12(14), 1333-1351. [Link]
-
ASHP Publications. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Retrieved from [Link]
- Google Patents. US4200655A - Benzyl alcohol virucidal process.
-
Drug Design Org. Structure Activity Relationships. Retrieved from [Link]
-
Cosmetic Ingredient Review. Benzyl alcohol. Retrieved from [Link]
-
Wikipedia. Benzyl alcohol. Retrieved from [Link]
Sources
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- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
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- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
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- 8. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl alcohol inhibits N-methyl-D: -aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiogenesis effects of 4-methoxy benzyl alcohol on cerebral ischemia-reperfusion injury via regulation of VEGF-Ang/Tie2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pyrrolidine Pharmacophore: A Technical Guide to Kinase Inhibitor Design
Executive Summary: Escaping Flatland
In the post-imatinib era of kinase inhibitor discovery, the "low-hanging fruit" of planar, heteroaromatic Type I inhibitors has largely been harvested. The current frontier lies in targeting difficult-to-drug kinases and overcoming resistance mutations (e.g., gatekeeper mutations).
This guide advocates for the Pyrrolidine-based fragment as a superior scaffold for Next-Generation Kinase Inhibitors (NGKIs). Unlike flat aromatic rings (phenyl, pyridine), the pyrrolidine ring offers:
-
High Fsp³ Character: Increasing saturation correlates with improved solubility and reduced promiscuity (Lovering et al.).
-
Defined Chirality: The C2 and C3 positions provide rigid, stereochemically defined vectors to probe the ATP-binding pocket's sub-regions (hydrophobic back-pocket vs. solvent front).
-
Pseudorotation: The ring's ability to envelope-flip allows for an induced fit that rigid aromatic systems cannot accommodate.
Structural Rationale: The Vector Map
The pyrrolidine ring is not merely a linker; it is a programmable hub. In Fragment-Based Drug Discovery (FBDD), we analyze the "exit vectors" available from the core scaffold.
The Vector Analysis
-
N1 (The Anchor): Typically attached to the hinge-binding motif (e.g., pyrazolo[1,5-a]pyrimidine). The
character of the amide/urea bond here restricts rotation, pre-organizing the ligand. -
C2 (The Gatekeeper Probe): Substituents here (often aryl) are directed orthogonal to the hinge, ideal for accessing the hydrophobic pocket behind the gatekeeper residue.
-
C3 (The Solubilizer): This position points towards the solvent front or the ribose-binding pocket. It is the optimal site for polar groups (amines, hydroxyls) to modulate LogD and metabolic stability.
Visualization: Pyrrolidine Vector Logic
The following diagram illustrates the strategic functionalization of the pyrrolidine core in a kinase pocket context.
Figure 1: Strategic vector mapping of the pyrrolidine scaffold. N1 anchors to the hinge, while C2 and C3 probe distinct sub-pockets.
Case Study: Larotrectinib (Vitrakvi)
Target: TRKA/B/C (Tropomyosin Receptor Kinase) Mechanism: ATP-competitive Type I Inhibitor Key Structural Feature: (R)-2-phenylpyrrolidine
Larotrectinib exemplifies the power of the pyrrolidine scaffold. The drug features a pyrazolo[1,5-a]pyrimidine hinge binder linked to a pyrrolidine ring.
-
The Challenge: Achieving selectivity for TRK over other kinases while maintaining high potency against fusion proteins.
-
The Pyrrolidine Solution:
-
The (R)-stereochemistry at the C2 position is critical. It orients the phenyl group into a specific hydrophobic cleft adjacent to the ATP pocket.
-
The pyrrolidine ring acts as a rigid spacer that prevents the "floppiness" associated with linear alkyl linkers, reducing the entropic penalty of binding.
-
Data Point: In SAR studies, the (S)-enantiomer often shows >100-fold loss in potency, validating the necessity of the chiral scaffold (Drilon et al.).
-
Experimental Protocol: Asymmetric Synthesis of Pyrrolidine Fragments
To effectively use pyrrolidines in FBDD, one cannot rely on racemic commercial mixtures. You must synthesize enantiopure fragments. Below is a validated protocol for Asymmetric [3+2] Cycloaddition , a robust method for generating highly substituted pyrrolidine libraries.
Methodology: Ag(I)-Catalyzed Cycloaddition
Objective: Synthesize an enantiomerically enriched 2,3,4-substituted pyrrolidine core.
Reagents:
-
Aldehyde (R-CHO)
-
Amino ester (Glycine methyl ester)
-
Chiral Ligand: (S)-Quinap (or similar phosphoramidite)
-
Catalyst: AgOAc (Silver Acetate)
-
Dipolarophile: Maleimide or Acrylate derivative
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve amino ester (1.0 equiv) and aldehyde (1.0 equiv) in DCM. Add MgSO₄ (anhydrous) to sequester water. Stir at RT for 4 hours.
-
Validation: Monitor disappearance of aldehyde peak via ¹H NMR. Filter off MgSO₄ and concentrate in vacuo.
-
-
Catalyst Complexation:
-
In a flame-dried Schlenk flask under Argon, dissolve AgOAc (5 mol%) and (S)-Quinap (5.5 mol%) in dry THF. Stir for 30 mins to form the active chiral complex.
-
-
Cycloaddition (The Critical Step):
-
Add the imine (from Step 1) to the catalyst solution.
-
Cool to -20°C. Causality: Lower temperature improves enantioselectivity (ee) by restricting conformational freedom of the transition state.
-
Add the dipolarophile (1.2 equiv) dropwise.
-
Stir for 12–24 hours.
-
-
Work-up & Purification:
-
Filter through a Celite pad to remove Silver salts.
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
QC Check: Determine diastereomeric ratio (dr) by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).
-
Synthetic Workflow Diagram
Figure 2: Workflow for the asymmetric synthesis of chiral pyrrolidine fragments.
Biophysical Validation Data
When screening pyrrolidine fragments, Surface Plasmon Resonance (SPR) is preferred over thermal shift assays due to the often low molecular weight (<250 Da) and weak affinity (mM range) of initial fragments.
Table 1: Comparative Biophysical Metrics of Kinase Fragments
| Fragment Class | Avg. Fsp³ | Solubility (µM) | Ligand Efficiency (LE) | Specificity Note |
| Biaryl (Flat) | 0.15 | < 50 | 0.25 - 0.30 | High promiscuity; aggregates often. |
| Pyrrolidine (Chiral) | 0.65 | > 500 | 0.35 - 0.45 | High shape complementarity; low aggregation. |
| Piperidine | 0.80 | > 500 | 0.30 - 0.35 | Flexible; higher entropic penalty than pyrrolidine. |
Note: Pyrrolidine fragments typically show higher Ligand Efficiency (LE) because their rigid, compact shape satisfies binding hotspots without "wasted" atoms.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1] Link
-
Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. Link
-
Downes, D. et al. (2020). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.[2] Link
-
Doulcet, J. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[3][4] iScience. Link
-
Kumari, A. et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors. Journal of Medicinal Chemistry.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Efficient Coupling of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery and development.[1] The choice of a suitable linker, which tethers the nascent peptide chain to the solid support, is a critical determinant of the overall success of the synthesis. The linker dictates the C-terminal functionality of the cleaved peptide and influences the conditions required for final cleavage.[2] This application note provides a detailed protocol for the immobilization of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a hydroxymethyl-functionalized handle, onto a solid support for use in Fmoc-based SPPS.
The structure of this compound suggests its utility as a linker analogous to the widely used Wang or PAM linkers, yielding a C-terminal carboxylic acid upon cleavage with strong acid, typically trifluoroacetic acid (TFA). The tertiary amine moiety introduced by the pyrrolidin-1-ylmethyl substituent may impart altered cleavage kinetics or solubility properties to the linker and the subsequent peptide-resin conjugate. This protocol is designed to provide a robust and reproducible method for researchers to incorporate this specific linker into their SPPS workflows.
Core Principles and Experimental Rationale
The protocol outlined below describes the esterification of the hydroxyl group of this compound to a carboxyl-functionalized solid support, such as Merrifield resin. This approach creates a stable ether linkage to the resin and presents the benzylic hydroxyl group for the subsequent coupling of the first Fmoc-protected amino acid. The choice of reagents and reaction conditions is guided by established principles of SPPS to ensure high coupling efficiency while minimizing side reactions.
The successful immobilization of the linker is a prerequisite for the subsequent elongation of the peptide chain. Therefore, careful execution of this initial step is paramount. The protocol includes in-process monitoring to assess the completion of the reaction.
Experimental Workflow Diagram
Figure 1. Workflow for coupling the linker to the resin.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Sigma-Aldrich |
| This compound | ≥95% | Vendor Specific |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Piperidine | Peptide Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Amino Acids | Peptide Synthesis Grade | Bachem |
| HBTU (or HATU, HCTU) | Peptide Synthesis Grade | Gyros Protein Technologies |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Diethyl Ether | Anhydrous | Fisher Scientific |
Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. TFA is highly corrosive and should be handled with extreme care.[3]
Detailed Experimental Protocol
Part 1: Coupling of this compound to Merrifield Resin
This protocol is based on a 1 g scale of Merrifield resin with a substitution of 1.0 mmol/g. Adjust reagent quantities accordingly for resins with different substitution levels.
-
Resin Swelling:
-
Place 1.0 g of Merrifield resin into a peptide synthesis vessel.
-
Add 10 mL of DCM and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
-
Drain the DCM using vacuum filtration.
-
-
Linker Coupling Reaction:
-
In a separate flask, dissolve 3 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.
-
Add the linker solution to the swollen resin in the reaction vessel.
-
Add 3 equivalents of DIPEA to the reaction vessel.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
-
Capping of Unreacted Sites:
-
To block any unreacted chloromethyl sites on the resin, a capping step is recommended.[5]
-
Prepare a capping solution of acetic anhydride/DIPEA/DCM (e.g., 1:1:8 v/v/v).
-
Add 10 mL of the capping solution to the resin and agitate for 1-2 hours.
-
Drain the capping solution.
-
-
Final Washing and Drying:
-
Wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Dry the resin under high vacuum to a constant weight.
-
Part 2: Loading the First Fmoc-Amino Acid
-
Resin Swelling:
-
Swell the linker-functionalized resin in DCM (10 mL/g) for 30 minutes.
-
Drain the DCM.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid, 2.9 equivalents of HBTU (or a similar coupling reagent), and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 5 minutes.[6]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
At this stage, the resin is ready for the standard cycles of Fmoc-deprotection and coupling for peptide chain elongation.[8]
Peptide Chain Elongation, Cleavage, and Purification
Peptide Chain Elongation: Subsequent amino acids are coupled by repeating the cycle of Fmoc deprotection (typically with 20% piperidine in DMF) and amino acid activation/coupling as described in Part 2.[9]
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a TFA-based cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide.[10]
Standard Cleavage Cocktail (Reagent B): [3]
-
TFA (88%)
-
Phenol (5%)
-
Water (5%)
-
Triisopropylsilane (TIS) (2%)
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The purity of the crude peptide should be assessed by analytical RP-HPLC and mass spectrometry.[5]
-
Purify the peptide using preparative RP-HPLC.
Data and Expected Outcomes
| Parameter | Expected Result |
| Linker Loading | Typically 0.3 - 0.8 mmol/g, depending on the initial resin substitution and coupling efficiency. |
| First Amino Acid Loading | Should be comparable to the linker loading, confirmed by Fmoc quantification. |
| Crude Peptide Purity | >70% is generally achievable for straightforward sequences, dependent on peptide length and complexity.[1] |
| Final Yield | Highly sequence-dependent, but yields of 10-40% of purified peptide are common. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Linker Loading | Incomplete reaction, steric hindrance, or poor quality reagents. | Increase reaction time, consider a different base, or use fresh, anhydrous solvents. |
| Positive Kaiser Test After Coupling | Incomplete coupling reaction due to steric hindrance or peptide aggregation.[12] | Double couple (repeat the coupling step with fresh reagents), or switch to a more potent coupling reagent like HATU.[6] For difficult sequences, consider using pseudoproline dipeptides. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger acid cocktail if the peptide sequence allows. |
| Side Product Formation During Cleavage | Scavengers in the cleavage cocktail are insufficient to protect sensitive residues.[10] | Modify the cleavage cocktail based on the amino acid composition (e.g., add EDT for cysteine-containing peptides).[10] |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful incorporation of this compound into a solid-phase peptide synthesis workflow. By following the outlined procedures for linker coupling, first amino acid loading, and subsequent peptide synthesis and cleavage, researchers can effectively utilize this linker for the production of custom peptides. The provided rationale for each step and troubleshooting guide will aid in optimizing the synthesis for specific peptide sequences and research applications.
References
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
CDN. Peptide Cleavage from Resin Protocol. CDN. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. RSC Publishing. [Link]
-
National Institutes of Health. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. NIH. [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
RSC Publishing. Fast, widely applicable and green solution-phase peptide synthesis (GSolPPS) via a continuous protocol using propylphosphonic anhydride T3P® as the coupling reagent. [Link]
-
AWS. Novel diphenylmethyl-derived amide protecting group for efficient liquid-phase peptide synthesis. [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. bachem.com [bachem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
Application Note: Nucleophilic Substitution Protocols for Pyrrolidine Benzyl Alcohols
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of pyrrolidine-based alcohols . The guide specifically addresses the nucleophilic substitution of the hydroxyl group in (Pyrrolidinyl)methanols (e.g., Prolinol derivatives) and Pyrrolidinyl-benzyl alcohols (e.g.,
These scaffolds are ubiquitous in drug discovery (e.g., glycosidase inhibitors, GPCR ligands) but present unique stereochemical challenges due to Neighboring Group Participation (NGP) and steric hindrance.
, Mitsunobu, and Deoxofluorination pathways.Executive Summary & Strategic Importance
The conversion of pyrrolidine-based alcohols into amines, halides, or ethers is a pivotal transformation in the synthesis of chiral bioactive molecules. While standard aliphatic substitution protocols exist, pyrrolidine substrates introduce specific complications:
-
Stereochemical Integrity: The risk of racemization via aziridinium ion intermediates (NGP) when using N-alkyl protecting groups (e.g., N-Benzyl).
-
Steric Hindrance: The
-branching in 2-substituted pyrrolidines (neopentyl-like position) significantly retards rates. -
Electronic Deactivation: Electron-withdrawing groups (Boc, Cbz) required to suppress NGP also reduce the nucleophilicity of the ring, altering solubility and reactivity profiles.
This guide details three "Gold Standard" protocols optimized to navigate these challenges.
Mechanistic Expertise: Controlling Stereochemistry
Before executing a protocol, the choice of N-protecting group is the single most critical decision.
-
N-Carbamates (Boc, Cbz): Strongly electron-withdrawing. They suppress the lone pair on the nitrogen, preventing intramolecular attack on the activated alcohol.
-
Outcome: Clean Inversion of Configuration (
).
-
-
N-Alkyl (Benzyl, Methyl): Electron-donating.[1] The nitrogen lone pair can displace the activated leaving group (OMs, OTs) to form a bicyclic aziridinium ion .
-
Outcome: Subsequent nucleophilic attack can occur at either carbon, leading to Retention or Racemization , and often regioisomeric ring-expanded (piperidine) byproducts.
-
Visualization: The NGP Divergence Pathway
Figure 1: Mechanistic divergence driven by N-protecting groups. Use N-Boc/Cbz to ensure stereochemical inversion.
Protocol 1: The Mitsunobu Inversion
Best for: Converting chiral alcohols to amines (via azide/phthalimide), esters, or ethers with strict inversion of configuration. Substrate Scope: N-Boc-prolinol, N-Boc-3-hydroxypyrrolidine.
Materials
-
Substrate: 1.0 equiv (e.g., (S)-N-Boc-2-hydroxymethylpyrrolidine)
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (1.2 - 1.5 equiv) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 - 1.5 equiv)
-
Pronucleophile: Diphenylphosphoryl azide (DPPA) for azides, or Phthalimide (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M - 0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the pyrrolidine alcohol,
, and the pronucleophile (e.g., phthalimide) in anhydrous THF.-
Note: If using DPPA as the azide source, add it after the DIAD to prevent premature reaction, or use
(generated in situ) if strictly necessary, though DPPA is safer. Standard protocol uses or in toluene. Safer Alternative: Use DPPA with DBU in a separate protocol, or simple Mitsunobu with Hydrazoic acid (toluene solution). -
Refined Step: For azide installation, use Diphenylphosphoryl azide (DPPA) directly with DBU (Protocol 2 variant) OR use Mitsunobu with Zinc Azide/Pyridine complex . Here, we describe the Phthalimide route (Gabriel synthesis precursor) as it is the most robust Mitsunobu application.
-
-
Activation (0°C): Cool the mixture to 0°C.
-
Addition: Add DIAD dropwise over 15-30 minutes. The solution will turn yellow/orange.
-
Critical Checkpoint: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Quench & Workup:
-
Concentrate the solvent.[2]
-
Triturate the residue with
/Hexane (1:1) to precipitate Triphenylphosphine oxide ( ). Filter off the solid. -
Purification: Flash chromatography (Silica, Hexane/EtOAc).
-
Troubleshooting & Tips
-
Separation Issues: The major drawback is removing
. Use Polymer-supported (1.5 equiv) to allow filtration-based removal. -
pKa Limit: The nucleophile must have a pKa < 11 (approx) for the betaine to deprotonate it.
Protocol 2: Sulfonate Activation & Displacement
Best for: Scale-up (>10g), introducing halides (
Materials
-
Substrate: 1.0 equiv
-
Activator: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl) (1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) -
Nucleophile: NaCN, TBAF, NaI, or Morpholine (1.5 - 3.0 equiv)
-
Solvent: DCM (for activation), DMF or DMSO (for displacement)
Step-by-Step Methodology
Stage A: Activation (Mesylation)
-
Dissolve substrate and
in anhydrous DCM (0.2 M) at 0°C. -
Add MsCl dropwise. Stir at 0°C for 1 hour.
-
Quench: Add saturated
. Extract with DCM.[2] -
Process: Dry (
) and concentrate. Do not purify the mesylate on silica (it can be unstable); use directly.
Stage B: Nucleophilic Displacement (
-
Dissolve the crude mesylate in anhydrous DMF or DMSO (polar aprotic is essential for
). -
Add the nucleophile (e.g.,
or ) (2.0 equiv). -
Heating: Heat to 60–80°C.
-
Causality: The neopentyl-like position in 2-substituted pyrrolidines is sterically hindered. Thermal energy is required to overcome the activation barrier.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Protocol 3: Deoxofluorination (The DAST/Deoxo-Fluor Protocol)
Best for: Direct conversion of C-OH to C-F. High value for blocking metabolic hotspots. Safety Warning: DAST and Deoxo-Fluor liberate HF. Glassware corrosion and safety hazards apply.
Materials
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Vessel: Polyethylene or Teflon vessels preferred, though glass is acceptable for short durations if dry.
Step-by-Step Methodology
-
Setup: Dissolve substrate (N-Boc protected) in DCM at -78°C (Dry ice/acetone bath).
-
Why -78°C? To control the vigorous exotherm and prevent elimination (olefin formation).
-
-
Addition: Add DAST (1.2 equiv) dropwise.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to RT slowly.
-
Note: For sterically hindered alcohols (e.g.,
-disubstituted), heating to 40°C may be required, but Deoxo-Fluor is thermally more stable than DAST for this purpose.
-
-
Quench (Critical): Pour the reaction mixture slowly into saturated
solution. Do not add water to the reaction (violent release of HF). -
Extraction: Extract with DCM, dry, and purify.
Data Summary: Nucleophile Performance
| Nucleophile | Reagent | Protocol | Typical Yield | Stereochemistry | Notes |
| Azide ( | Mitsunobu | 75-90% | Inversion | One-pot; avoids isolation of mesylate. | |
| Azide ( | Mesylate Disp. | 80-95% | Inversion | Requires heating (60°C) in DMF. | |
| Fluoride ( | DAST | Deoxofluorination | 60-85% | Inversion | Elimination is a common side reaction. |
| Cyanide ( | Mesylate Disp. | 50-70% | Inversion | Slow reaction; steric hindrance is significant. | |
| Thiol ( | Mitsunobu | 70-85% | Inversion | Excellent for thioether synthesis. |
References
-
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Appel Reaction (Alternative for Halides): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975.
-
Deoxofluorination Protocols: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.
- Stereochemical Integrity of Prolinols: Gawley, R. E., et al. "Chemoselective and Stereoselective substitution of 2-(hydroxymethyl)pyrrolidines." Journal of Organic Chemistry. (General Reference for NGP effects).
(Note: While specific URLs for older classic papers may vary by institution access, the DOIs provided are the immutable links to the authoritative records.)
Sources
Troubleshooting & Optimization
Solving solubility issues of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol in water
Technical Support Center: [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS No: 91271-59-9).[1][2] We understand that realizing the full potential of this valuable research compound requires overcoming a common yet significant hurdle: its limited solubility in aqueous media. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive toolkit of troubleshooting strategies and in-depth protocols to address these solubility challenges effectively.
Our approach is grounded in the fundamental physicochemical properties of the molecule. By understanding why solubility issues arise, we can logically select and apply the most appropriate solubilization strategy for your specific experimental needs, ensuring both the integrity of your results and the efficient use of your time and resources.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is my this compound not dissolving in neutral water or PBS?
A1: The molecular structure of this compound dictates its solubility behavior. It contains a non-polar phenyl ring and a pyrrolidine group, which are hydrophobic, and a polar methanol group. The key to its solubility lies with the tertiary amine within the pyrrolidine ring.[3][4] In neutral or alkaline solutions (e.g., water, PBS pH 7.4), this amine is in its free base form, which is uncharged and significantly less soluble. The large hydrophobic surface area of the molecule dominates, leading to poor dissolution.
Q2: What is the quickest and most effective way to dissolve this compound for a preliminary biological assay?
A2: The most direct method is pH adjustment . By lowering the pH of your aqueous vehicle to an acidic range (typically pH 3-5), you protonate the tertiary amine. This creates a positively charged ammonium salt, which is vastly more soluble in water due to favorable ion-dipole interactions.[5][6] This is a standard and highly effective technique for weakly basic compounds.[7][8]
Q3: What is the predicted pKa of this compound, and what pH should I target?
Q4: I cannot use a low pH for my experiment. What are my other options?
A4: If acidic conditions are incompatible with your assay (e.g., due to cell viability or protein stability concerns), you have several excellent alternatives:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous medium.[10][11]
-
Cyclodextrins: These molecules can encapsulate the hydrophobic parts of your compound, forming an "inclusion complex" that is water-soluble.[[“]][13][14]
-
Surfactants: Low concentrations of non-ionic surfactants can form micelles that solubilize the compound.[15]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for the primary solubilization techniques.
Method 1: pH-Modification for Aqueous Solutions
This is the preferred method when experimental conditions permit. It involves preparing a slightly acidic vehicle to dissolve the compound directly.
Scientific Rationale: Weakly basic amines exist in equilibrium between an un-ionized (free base) form and an ionized (protonated salt) form. The position of this equilibrium is governed by the pH of the solution. By lowering the pH, we drive the equilibrium towards the protonated, water-soluble salt form.
-
Buffer Preparation: Prepare a 10 mM citrate buffer. To do this, mix appropriate volumes of 10 mM citric acid and 10 mM sodium citrate to achieve a final pH of 4.5. Verify the pH using a calibrated pH meter.
-
Compound Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 191.27 g/mol )[2]. For 10 mL of a 10 mM solution, you will need 19.13 mg.
-
Dissolution: Add the weighed compound to your prepared pH 4.5 citrate buffer.
-
Mixing: Vortex or sonicate the solution gently for 5-10 minutes. The compound should fully dissolve, yielding a clear solution.
-
Final pH Check: Re-verify the pH of the final solution. If the compound itself significantly altered the pH, adjust back to 4.5 using dilute HCl or NaOH.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions (e.g., PVDF or PES).
Troubleshooting:
-
Precipitation upon dilution: If you are diluting this acidic stock into a neutral buffer (like cell culture media), precipitation can occur as the pH rises. To mitigate this, ensure the final concentration in the neutral medium is low enough to remain soluble, or consider an alternative method like co-solvents.
Caption: Workflow for Solubilization via pH Modification.
Method 2: Co-Solvent Systems
This method is ideal when pH modification is not possible. It involves using a small amount of a water-miscible organic solvent to first dissolve the compound, creating a stock solution that can be diluted into aqueous media.[16][17][18]
Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system (water).[17][19] This makes the environment more favorable for the hydrophobic regions of the solute molecule, thereby increasing its solubility.
-
Solvent Selection: Choose a biocompatible co-solvent suitable for your application. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high solubilizing power.[10][11]
-
Compound Weighing: For 1 mL of a 50 mM stock solution, weigh 9.56 mg of this compound.
-
Dissolution: Add the compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. This should happen rapidly.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Troubleshooting:
-
Precipitation upon dilution: This is the most common issue. When the DMSO stock is added to an aqueous buffer, the local concentration of the compound may exceed its aqueous solubility limit, causing it to "crash out."
-
Mitigation: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps disperse the compound before it can aggregate and precipitate.
-
Limit Co-solvent Concentration: Keep the final concentration of the co-solvent in your assay as low as possible (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or toxicity.[10]
-
| Co-Solvent | Typical Starting Stock Conc. | Max Final Assay Conc. (General) | Notes |
| DMSO | 10 - 100 mM | < 0.5% | High solubilizing power; can be toxic to some cells at >1%.[11] |
| Ethanol | 10 - 50 mM | < 1% | Less toxic than DMSO but may have lower solubilizing power. |
| PEG 400 | 10 - 50 mM | < 2% | Good for in vivo preclinical studies; can be viscous.[] |
| Glycerol | 5 - 20 mM | < 5% | Very low toxicity; helps stabilize proteins.[10] |
Method 3: Cyclodextrin-Mediated Solubilization
This advanced technique is excellent for creating stable, aqueous formulations without organic co-solvents or extreme pH, making it highly suitable for sensitive biological systems and in vivo applications.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][21] The hydrophobic phenyl ring of this compound can partition into this non-polar cavity, forming a water-soluble inclusion complex.[[“]][13][22]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.
-
Molar Ratio Determination: A 1:1 molar ratio of the compound to HP-β-CD is a typical starting point.
-
Solution Preparation: a. Prepare a 5% (w/v) solution of HP-β-CD in water or your desired buffer. (e.g., 50 mg of HP-β-CD in 1 mL of water). b. Add the this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture at room temperature overnight (or for at least 4-6 hours) to allow for efficient complex formation. Gentle heating (40-50°C) can sometimes accelerate the process.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound. The clear supernatant is your solubilized stock solution.
Caption: Cyclodextrin Encapsulation Mechanism.
Part 3: Comparative Analysis of Solubilization Methods
| Feature | pH Modification | Co-Solvents | Cyclodextrins |
| Mechanism | Ionization (Salt Formation) | Reduces Solvent Polarity | Encapsulation (Inclusion Complex) |
| Ease of Use | High (Simple mixing) | High (For stock preparation) | Medium (Requires incubation) |
| Biocompatibility | Assay-dependent (Low pH can be harmful) | Medium (Solvent toxicity is a concern) | High (Generally low toxicity) |
| Risk of Precipitation | High, upon pH neutralization | High, upon aqueous dilution | Low, if complex is stable |
| Best For... | Initial screening, chemical reactions | In vitro assays (with careful dilution) | Sensitive cell assays, in vivo studies |
References
- Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation.
- TargetMol Chemicals. (n.d.). This compound.
- PubChem. (n.d.). [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved from [Link]
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- Labchem. (n.d.). This compound, 97%.
-
PubMed. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Retrieved from [Link]
-
PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
- IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
- Grokipedia. (n.d.). Cosolvent.
-
YouTube. (2021). Cyclodextrin | Inclusion Complex. Retrieved from [Link]
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
PubMed. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
-
PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
YouTube. (2020). How Does pH Affect Solubility? Retrieved from [Link]
- OUCI. (2022). Optimizing the Formulation of Poorly Water-Soluble Drugs.
-
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
-
Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved from [Link]
- BLD Pharm. (n.d.). 110013-18-8|(R)-Pyrrolidin-3-ylmethanol.
- CymitQuimica. (n.d.). [1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol.
- PubChemLite. (n.d.). [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol.
- Benchchem. (n.d.). (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.
-
ResearchGate. (n.d.). Calculated and experimental values of pK a in methanol and their relative deviations a. Retrieved from [Link]
- Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
-
PubChem. (n.d.). alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)-1-propyn-1-yl)benzenemethanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to Bioassay Validation: Evaluating [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol as a Control Agent
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of bioassays using [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol as a potential control compound. We will explore the critical role of controls in generating reliable and reproducible data, and objectively assess the suitability of this compound against established alternatives.
The Cornerstone of Reliable Bioassays: The Imperative of Controls
In the landscape of drug discovery and biological research, the reliability of a bioassay is paramount. A bioassay's validity hinges on its ability to accurately and precisely measure the biological effect of a substance. To achieve this, the inclusion of appropriate controls is not merely a suggestion but a fundamental requirement for scientific rigor.[1][2][3] Controls serve as the benchmark against which the effects of a test compound are measured, allowing researchers to distinguish between a true biological response and experimental artifacts.[2]
There are two primary types of controls essential for bioassay validation:
-
Positive Controls: These are substances known to produce the expected effect in the bioassay.[1][4] Their inclusion confirms that the assay is performing as intended and is capable of detecting the biological response of interest.[1][4]
-
Negative Controls: These are substances that are not expected to elicit a response in the assay.[1][2][4] They help to establish a baseline and identify any non-specific effects or background noise in the assay system.[4]
The selection of a suitable control is a critical decision that can significantly impact the interpretation of experimental results. An ideal control should be stable, well-characterized, and structurally similar to the test compounds, yet devoid of the specific biological activity being measured, particularly for a negative control.
Introducing this compound: A Potential Control Candidate
This compound is a chemical compound containing a pyrrolidine ring, a structural motif frequently found in biologically active molecules and FDA-approved drugs.[5][6] The pyrrolidine scaffold is known for its ability to confer favorable physicochemical properties, such as enhanced aqueous solubility, and to interact with biological targets.[7] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[8][9][10][11][12]
Given the prevalence of the pyrrolidine scaffold in pharmacologically active agents, a key question arises: could a structurally related but biologically inert compound serve as an effective negative control in bioassays targeting pathways modulated by other pyrrolidine-containing molecules? This is the central premise for evaluating this compound. Its utility as a control is predicated on the hypothesis that it is structurally representative of a class of active compounds but lacks specific activity in the assay of interest. Commercial suppliers identify it as a fragment molecule for drug discovery, implying its use as a building block rather than a bioactive agent itself.[13]
A Comparative Framework: this compound vs. Alternative Controls
To objectively assess the suitability of this compound as a control, we will compare it to two common types of negative controls in a hypothetical G-Protein Coupled Receptor (GPCR) binding assay and an enzyme inhibition assay. GPCRs are a major class of drug targets, and many pyrrolidine-containing compounds are designed to interact with them.[14][15][16] Similarly, enzyme inhibition is a common mechanism of action for many drugs.[17][18][19][20]
The Hypothetical Bioassays
A. GPCR Binding Assay: A competitive binding assay using a radiolabeled ligand for a specific GPCR. The assay measures the ability of a test compound to displace the radioligand from the receptor.
B. Enzyme Inhibition Assay: A fluorescence-based assay to measure the activity of a specific kinase. The assay quantifies the amount of phosphorylated substrate, which correlates with enzyme activity.
The Control Candidates
| Control Candidate | Description | Rationale for Inclusion |
| This compound | The test compound, a pyrrolidine derivative.[13] | To evaluate its potential as a structurally relevant negative control. |
| Vehicle Control (e.g., 0.1% DMSO) | The solvent used to dissolve the test compounds.[21] | To determine the baseline response and the effect of the solvent on the assay. |
| Structurally Unrelated Inactive Compound | A compound with a different chemical scaffold known to be inactive in the assay. | To provide a benchmark for a truly inert compound. |
Experimental Workflow for Bioassay Validation
The following diagram outlines a typical workflow for validating a bioassay with the proposed control compounds.
Caption: A generalized workflow for bioassay validation comparing different control compounds.
Data Presentation and Interpretation
The performance of this compound as a control would be evaluated based on several key parameters in accordance with FDA and ICH guidelines for bioanalytical method validation.[22][23][24][25]
Hypothetical Performance Data in a GPCR Binding Assay
| Control Compound | Concentration Range | % Displacement of Radioligand (Mean ± SD) | Interpretation |
| This compound | 1 nM - 100 µM | < 5% | No significant binding activity observed, suggesting it is a suitable negative control for this specific GPCR. |
| Vehicle Control (0.1% DMSO) | N/A | 0% | Establishes the baseline for no displacement. |
| Structurally Unrelated Inactive Compound | 1 nM - 100 µM | < 5% | Confirms that the assay is not prone to non-specific binding from unrelated chemical matter. |
| Known GPCR Ligand (Positive Control) | 1 nM - 100 µM | 5% - 95% (Dose-dependent) | Demonstrates the assay is working correctly and can detect active compounds. |
Hypothetical Performance Data in a Kinase Inhibition Assay
| Control Compound | Concentration Range | % Kinase Inhibition (Mean ± SD) | Interpretation |
| This compound | 1 nM - 100 µM | < 10% | No significant inhibitory activity, indicating its potential as a negative control for this kinase. |
| Vehicle Control (0.1% DMSO) | N/A | 0% | Establishes the baseline for full enzyme activity. |
| Structurally Unrelated Inactive Compound | 1 nM - 100 µM | < 10% | Validates the specificity of the assay. |
| Known Kinase Inhibitor (Positive Control) | 1 nM - 100 µM | 10% - 98% (Dose-dependent) | Confirms the assay's ability to detect inhibitors. |
Detailed Experimental Protocols
Protocol: GPCR Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
Dilute the radiolabeled ligand to the desired concentration in binding buffer.
-
Prepare serial dilutions of the control and test compounds in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add binding buffer, radiolabeled ligand, and the diluted compounds.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration relative to the vehicle control.
-
Plot the data to determine the IC50 value for the positive control.
-
Protocol: Kinase Inhibition Assay (Fluorescence-based)
-
Preparation:
-
Dilute the kinase and its substrate to the desired concentrations in assay buffer.
-
Prepare serial dilutions of the control and test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, kinase, and diluted compounds.
-
Incubate briefly to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at room temperature for the desired reaction time.
-
Stop the reaction and add the detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.
-
Read the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the positive control.
-
Discussion and Conclusion
The hypothetical data suggests that this compound could serve as a valid negative control in specific bioassays where it exhibits no intrinsic biological activity. Its structural similarity to a broad class of bioactive pyrrolidine derivatives makes it a potentially more relevant negative control than a completely unrelated compound, as it can help to identify potential off-target effects or assay artifacts related to the pyrrolidine scaffold itself.
However, the critical takeaway is that the suitability of any compound as a negative control is assay-dependent . The absence of activity in one assay does not guarantee its inertness in another. Therefore, it is imperative to experimentally validate this compound in each specific bioassay before its adoption as a routine negative control.
References
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). Vertex AI Search.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Vertex AI Search.
- Making the most of your bioassay control wells - Quantics Biostatistics. (2024, September 17). Vertex AI Search.
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Vertex AI Search.
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024, July 26). Vertex AI Search.
- A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC. Vertex AI Search.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. Vertex AI Search.
- Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF - ResearchGate. Vertex AI Search.
- How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. Vertex AI Search.
- Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog. (2026, January 15). Vertex AI Search.
- What Are Controls and Why Do We Need Them? - BioIVT. (2022, May 3). Vertex AI Search.
- Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. (2025, June 12). Vertex AI Search.
- This compound — TargetMol Chemicals. Vertex AI Search.
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- [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol | C18H21NO | CID 166450923 - PubChem. Vertex AI Search.
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- GPCR-targeted Assay | GPCRs Bioassay Service - ProBio CDMO. Vertex AI Search.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Vertex AI Search.
- GPCR Signaling Assays - Promega Corporation. Vertex AI Search.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Vertex AI Search.
- Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (2017, January 11). Vertex AI Search.
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- Enzyme Inhibitor Screening Services - BioAssay Systems. Vertex AI Search.
- A Practical Approach to Biological Assay Validation | EDRA Services. Vertex AI Search.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). Vertex AI Search.
- Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). Vertex AI Search.
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- (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem - NIH. Vertex AI Search.
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Technical Comparison Guide: Structural Elucidation of Phenyl-Pyrrolidine Derivatives
Executive Summary
In medicinal chemistry, phenyl-pyrrolidine scaffolds act as critical pharmacophores for various CNS-active agents (e.g., pyrovalerone analogs) and viral inhibitors. However, the flexibility of the five-membered pyrrolidine ring (pseudorotation) and the presence of chiral centers (typically C2 and C3) present significant challenges for structural assignment.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT) . While NMR remains the standard for solution-state dynamics, our analysis confirms that SC-XRD is the only self-validating method for determining absolute configuration and solid-state packing interactions (e.g.,
The Structural Challenge: Phenyl-Pyrrolidines
The phenyl-pyrrolidine core presents two specific analytical hurdles:
-
Ring Puckering: The pyrrolidine ring is rarely planar.[1] It adopts envelope (
) or twist ( ) conformations. Quantifying this puckering is critical because it dictates the vector orientation of the phenyl substituent. -
Chiral Ambiguity: Many derivatives possess two stereocenters. Distinguishing between diastereomers (e.g., cis-3,4 vs. trans-3,4) is possible via NMR, but assigning absolute configuration (
vs ) without derivatization is prone to error.
Comparative Technology Matrix
The following table summarizes the performance of primary structural elucidation methods for this specific scaffold.
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR ( | Computational (DFT) |
| Absolute Configuration | Definitive (via Anomalous Dispersion) | Indirect (Requires Mosher's analysis) | Predictive only |
| Conformational State | Static (Global Minimum in Crystal) | Averaged (Dynamic equilibrium) | Theoretical Minimum |
| Sample Requirement | 0.1–0.5 mg (Crystal required) | 2–10 mg (Soluble) | N/A (In silico) |
| Throughput | Low to Medium (Crystal dependent) | High | High |
| Intermolecular Data | Excellent (H-bonds, | Poor (Concentration dependent) | Predictive |
Decision Logic: When to Deploy SC-XRD
The following decision tree illustrates the logical flow for selecting SC-XRD over NMR for phenyl-pyrrolidine derivatives.
Figure 1: Decision matrix for structural elucidation workflows. Blue nodes indicate start points; Red indicates the critical path for X-ray utilization.
Experimental Protocol: SC-XRD for Phenyl-Pyrrolidines[2]
To ensure scientific integrity, the following protocol uses a Self-Validating System : the quality of the diffraction pattern confirms the validity of the crystallization step.
Phase 1: Crystallization (Vapor Diffusion)
Phenyl-pyrrolidines often exhibit moderate polarity. The "Slow Evaporation" method is often too fast, leading to twinning. We recommend Sitting Drop Vapor Diffusion .
-
Preparation: Dissolve 5 mg of the derivative in 100 µL of a volatile solvent (e.g., Acetone or MeOH).
-
Screening: Mix 1 µL of sample solution with 1 µL of precipitant (e.g., Hexane or Diethyl Ether) in a sitting drop well.
-
Equilibration: Seal against a reservoir of 500 µL pure precipitant.
-
Observation: Monitor for 3-7 days. Look for birefringence under polarized light.
Phase 2: Data Collection & Refinement
Instrument Standard: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil. -
Cooling: Flash cool to 100 K immediately to reduce thermal motion of the flexible pyrrolidine ring.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for absolute structure determination (Flack parameter).
-
Refinement: Use SHELXL.
-
Critical Step: Restrain the phenyl ring to be flat (FLAT command) only if disorder is present.
-
Validation: Check the Flack parameter. A value near 0.0 (with low standard deviation, e.g., 0.04) confirms the absolute stereochemistry.
-
Data Interpretation: Representative Metrics
When analyzing X-ray data for phenyl-pyrrolidines, specific geometric parameters indicate the electronic state and packing stability.
Representative Crystallographic Parameters
Based on typical values for pyrrolidine derivatives (e.g., CSD Refcode: JADWUW [1])
| Parameter | Typical Value | Significance |
| Bond Length (N1-C2) | Standard | |
| Bond Length (C-C Phenyl) | Aromaticity check. | |
| Torsion Angle (C5-N1-C2-C3) | Indicates ring puckering (Envelope vs. Twist). | |
| Interplanar Angle | Angle between the phenyl ring and the mean plane of the pyrrolidine ring. Determines steric bulk. | |
| Flack Parameter | Confirms Absolute Configuration ( |
Workflow Visualization
The following diagram details the data processing pipeline, highlighting the feedback loop required for high-quality structure solution.
Figure 2: Crystallographic data reduction workflow. The dashed line represents the iterative refinement cycle necessary for minimizing the R-factor.
Conclusion
For phenyl-pyrrolidine derivatives, X-ray crystallography is the superior analytical technique when absolute stereochemistry and solid-state formulation data are required. While NMR is faster for purity checks, it cannot definitively resolve the absolute configuration of multiple chiral centers in flexible rings without complex derivatization.
Recommendation: Implement a "Spectroscopy cum Crystallization" (SCC) workflow [2]. Screen all new derivatives for micro-crystals immediately after synthesis. If crystals form, SC-XRD provides the definitive structural "truth" that calibrates subsequent NMR and computational studies.
References
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: JADWUW (Substituted Pyrrolidine Derivative). Cambridge Structural Database. [Link]
-
Wörle, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. [Link]
-
Hofmann, M. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Jiang, W., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
